molecular formula C20H28N10O19P4 B1209240 Bis(5'-adenylyl) diphosphate

Bis(5'-adenylyl) diphosphate

Cat. No. B1209240
M. Wt: 836.4 g/mol
InChI Key: YOAHKNVSNCMZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P1, P4-Bis(5'-adenosyl) tetraphosphate, also known as a(5')P4(5')a or adenosine(5')tetraphospho(5')adenosine, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. P1, P4-Bis(5'-adenosyl) tetraphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, P1, P4-bis(5'-adenosyl) tetraphosphate is primarily located in the cytoplasm.

Scientific Research Applications

Electrochemical Sensors

Bis(5'-adenylyl) diphosphate (ADP) is relevant in the development of selective chemosensors for detecting other nucleotides like adenosine-5'-triphosphate (ATP). A study by Huynh et al. (2013) describes the fabrication of molecularly imprinted polymer (MIP) films that are sensitive to ATP, using ADP as a reference for cross-selectivity. This work highlights the potential of ADP in creating sensitive and selective biosensors for various nucleotides (Huynh et al., 2013).

Enzyme Activity Studies

ADP has been used in studies to understand enzyme mechanisms. Kim and Churchich (1991) utilized bis-PLP, a derivative of ADP, to investigate the catalytic site of 4-aminobutyrate aminotransferase, providing insights into the enzyme's activity and the role of specific lysine residues (Kim & Churchich, 1991).

Hydrolysis by Bacterial Enzymes

Ruíz et al. (1989) studied the hydrolysis of bis(5'-nucleosidyl) polyphosphates, including ADP, by enzymes in Escherichia coli. They explored the molecular and kinetic properties of different enzyme isoforms, contributing to our understanding of nucleotide metabolism in bacteria (Ruíz et al., 1989).

Antiviral Research

ADP analogues have been explored for their potential in antiviral therapies. Robbins et al. (1998) discussed the use of bis(isopropyloxymethylcarbonyl) 9-R-(2-phosphonomethoxypropyl)adenine, a prodrug of ADP, showing its efficacy against human immunodeficiency virus (HIV) due to enhanced intracellular accumulation of its active metabolites (Robbins et al., 1998).

properties

Product Name

Bis(5'-adenylyl) diphosphate

Molecular Formula

C20H28N10O19P4

Molecular Weight

836.4 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)

InChI Key

YOAHKNVSNCMZGQ-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

physical_description

Solid

synonyms

adenosine(5')tetraphospho(5')adenosine
Ap4A
AppppA
bis(5'-adenosyl)tetraphosphate
diadenosine 5',5'''-P(1),P(4)--tetraphosphate
diadenosine tetraphosphate
P(1), P(4)-diadenosine-5'tetraphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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